

protocol for the sodium borohydride reduction of benzil to hydrobenzoin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydrobenzoin

Cat. No.: B1198784

[Get Quote](#)

Application Notes and Protocols

Topic: Protocol for the Sodium Borohydride Reduction of Benzil to **Hydrobenzoin**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH_4) is a mild and selective reducing agent, particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH_4), NaBH_4 is safer to handle and can be used in protic solvents such as ethanol.[2][4] This protocol details the reduction of benzil, a diketone, to the diol **hydrobenzoin** using sodium borohydride. The reaction is notable for its stereoselectivity, primarily yielding the meso-**hydrobenzoin** diastereomer.[5]

The reaction involves the nucleophilic addition of a hydride ion (H^-) from NaBH_4 to the electrophilic carbonyl carbons of benzil.[3][6] The reduction of the two carbonyl groups can result in the formation of three possible stereoisomers of **hydrobenzoin**: the achiral meso compound and a racemic mixture of (1R,2R) and (1S,2S) enantiomers.[3][7] The disappearance of the characteristic yellow color of benzil indicates the completion of the reduction.[7][8]

Quantitative Data Summary

The physical properties of the reactant and potential products are essential for identification and characterization. The melting point is a key distinguishing feature between the diastereomeric products.

Table 1: Physical Properties of Reactant and Products

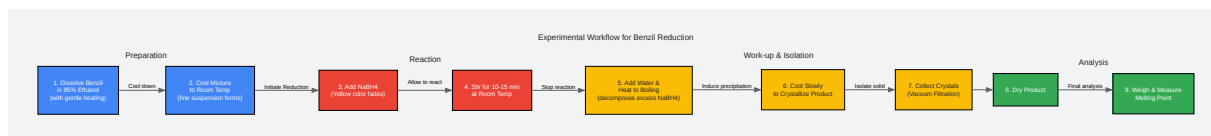
Compound	Molar Mass (g/mol)	Melting Point (°C)	Appearance
Benzil	210.23	94-96	Yellow solid[9]
meso-Hydrobenzoin	214.26	137-139[1][10][11]	White solid
(±)-Hydrobenzoin	214.26	122-123[1]	White solid

Table 2: Reagents and Typical Quantities

Reagent	Molar Mass (g/mol)	Typical Amount	Purpose
Benzil	210.23	0.5 - 1.5 g	Starting material[4][9]
95% Ethanol	46.07	5 - 15 mL	Solvent[4][9]
Sodium Borohydride (NaBH ₄)	37.83	0.1 - 0.3 g	Reducing agent[4][9]
Deionized Water	18.02	15 - 45 mL	Work-up & Crystallization[4]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from the initial setup to the final product isolation.



[Click to download full resolution via product page](#)

Caption: Workflow diagram for the synthesis of **hydrobenzoin** from benzil.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the reduction of benzil using sodium borohydride.

Materials and Equipment:

- Benzil ($C_{14}H_{10}O_2$)
- Sodium borohydride ($NaBH_4$)
- 95% Ethanol
- Deionized water
- Erlenmeyer flasks (50 mL or 125 mL)
- Graduated cylinders
- Hot plate

- Ice bath
- Büchner funnel and filter flask
- Filter paper
- Melting point apparatus

Procedure:

- Dissolution of Benzil:
 - Weigh approximately 1.0 g of benzil and place it into a 125 mL Erlenmeyer flask.[\[1\]](#)
 - Add 10-15 mL of 95% ethanol to the flask.[\[4\]](#)
 - Gently warm the mixture on a hot plate to about 50-60 °C with swirling until all the yellow benzil has dissolved. Do not boil the solution.[\[1\]](#)[\[9\]](#)
- Reduction Reaction:
 - Remove the flask from the heat and cool it to room temperature. A fine suspension of benzil may form.[\[4\]](#)
 - Further cool the flask in an ice bath for approximately 5 minutes.[\[1\]](#)
 - Weigh approximately 0.2-0.3 g of sodium borohydride.[\[1\]](#)[\[4\]](#) Caution: Sodium borohydride is flammable and corrosive; handle with care and avoid contact with acidic solutions.[\[1\]](#)
 - Add the NaBH₄ to the chilled benzil suspension in small portions over 2-3 minutes while swirling the flask.[\[1\]](#)
 - Observe the reaction mixture. The yellow color of benzil should disappear within 10-15 minutes, indicating the reduction is complete.[\[8\]](#)[\[9\]](#) The reaction is exothermic, and some heat may be generated.[\[12\]](#)
- Work-up and Product Isolation:

- After the yellow color has vanished, remove the flask from the ice bath and let it stand at room temperature for an additional 10 minutes.[1][12]
- To decompose the excess sodium borohydride and the borate ester intermediate, add approximately 15 mL of deionized water and heat the mixture to a boil on a hot plate.[4][12]
- If the solution is not clear at this point, perform a hot gravity filtration to remove any insoluble impurities.[4]
- Add an additional 20-30 mL of hot water to the clear filtrate to saturate the solution and induce crystallization.[4]
- Crystallization and Collection:
 - Allow the flask to cool slowly to room temperature. White crystals of **hydrobenzoin** should precipitate.[9]
 - To maximize crystal formation, place the flask in an ice bath for 5-10 minutes.[1]
 - Collect the white crystalline product by vacuum filtration using a Büchner funnel.[9]
 - Wash the crystals with two small portions of ice-cold water to remove any soluble impurities.[1]
 - Leave the product on the filter with the vacuum on for at least 5-10 minutes to air dry the crystals.[1][4]
- Characterization:
 - Weigh the dried product to determine the final mass and calculate the percentage yield.
 - Determine the melting point of the product. A sharp melting point around 137-139 °C suggests the formation of pure meso-**hydrobenzoin**. [1][10] A lower melting point around 122-123 °C would indicate the (±)-**hydrobenzoin** isomer.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. studypool.com [studypool.com]
- 3. questions at the end. NaBH₄ Reduction of Benzil and | Chegg.com [chegg.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. Borohydride reduction of a ketone [cs.gordon.edu]
- 6. Borohydride reduction of a ketone [cs.gordon.edu]
- 7. scribd.com [scribd.com]
- 8. studylib.net [studylib.net]
- 9. echemi.com [echemi.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. meso-ヒドロベンゾイン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. studylib.net [studylib.net]
- To cite this document: BenchChem. [protocol for the sodium borohydride reduction of benzil to hydrobenzoin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198784#protocol-for-the-sodium-borohydride-reduction-of-benzil-to-hydrobenzoin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com